N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE
Description
N-{3-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]phenyl}adamantane-1-carboxamide is a complex organic compound that features a benzothiazole moiety, an adamantane core, and an acetamido linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and antimicrobial activities .
Properties
IUPAC Name |
N-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c30-23(15-32-25-29-21-6-1-2-7-22(21)33-25)27-19-4-3-5-20(11-19)28-24(31)26-12-16-8-17(13-26)10-18(9-16)14-26/h1-7,11,16-18H,8-10,12-15H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEUJFKRSJQBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]phenyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.
Attachment of Acetamido Group: The benzothiazole derivative is then reacted with chloroacetyl chloride to introduce the acetamido group.
Coupling with Adamantane: The final step involves coupling the benzothiazole-acetamido intermediate with adamantane-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]phenyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]phenyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]phenyl}adamantane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to voltage-gated sodium channels and GABA receptors, modulating their activity.
Pathways Involved: The compound affects the neuronal excitability and neurotransmitter release, leading to its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds share the benzothiazole and acetamido moieties but differ in the substituents attached to the hydrazide group.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-ones: These compounds have a quinazoline ring instead of the adamantane core.
Uniqueness
N-{3-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]phenyl}adamantane-1-carboxamide is unique due to its adamantane core, which imparts rigidity and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other benzothiazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
